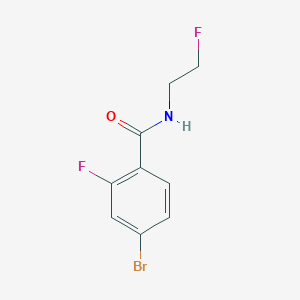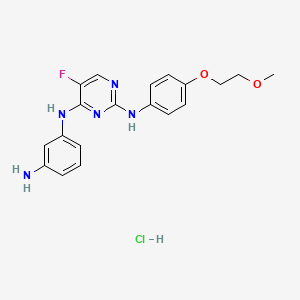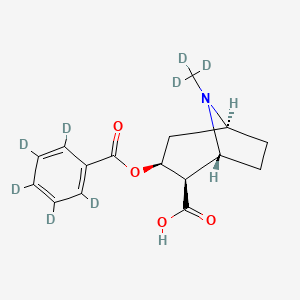![molecular formula C10H11BrFN B1383893 1-[(4-Bromo-3-fluorophenyl)methyl]azetidine CAS No. 1864231-20-8](/img/structure/B1383893.png)
1-[(4-Bromo-3-fluorophenyl)methyl]azetidine
説明
“1-[(4-Bromo-3-fluorophenyl)methyl]azetidine” is a chemical compound. It is also known as “3-[(4-bromo-3-fluorophenyl)methyl]azetidine hydrochloride” with a CAS Number of 2470437-72-8 . It has a molecular weight of 280.57 .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H11BrFN.ClH/c11-9-2-1-7(4-10(9)12)3-8-5-13-6-8;/h1-2,4,8,13H,3,5-6H2;1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a powder and is stored at a temperature of 4 degrees Celsius .科学的研究の応用
Azetidine Derivatives in Cholesterol Absorption Inhibition
Azetidine derivatives, including 1-[(4-Bromo-3-fluorophenyl)methyl]azetidine, have been studied for their role in cholesterol absorption inhibition. Research by Rosenblum et al. (1998) explored the oral cholesterol-lowering efficacy of azetidine derivatives in animal models, finding significant efficacy in reducing serum cholesterol and liver cholesteryl esters. This study highlights the potential of azetidine compounds in developing treatments for cholesterol-related conditions (Rosenblum et al., 1998).
Antioxidant Potential of Azetidine Compounds
Nagavolu et al. (2017) focused on synthesizing azetidine derivatives from phenyl urea and evaluating their antioxidant properties. The study found that these compounds displayed moderate to significant antioxidant effects, suggesting their potential application in treating oxidative stress-related conditions (Nagavolu et al., 2017).
Antibacterial Properties of Azetidine-Based Compounds
Research by Frigola et al. (1994) investigated the synthesis and biological activity of azetidine-containing quinolones and naphthyridines. These compounds exhibited antibacterial potency against both Gram-positive and Gram-negative bacteria, indicating the usefulness of azetidine derivatives in developing new antibacterial agents (Frigola et al., 1994).
Applications in Antimicrobial and Anticancer Properties
A study by Rajulu et al. (2014) synthesized azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones and tested them for antimicrobial and anti-proliferative activity. Some derivatives showed promising results against various bacterial strains and cancer cell lines, suggesting the versatility of azetidine derivatives in both antimicrobial and anticancer applications (Rajulu et al., 2014).
Synthesis and Characterization for Antimicrobial Activity
Doraswamy and Ramana (2013) synthesized substituted phenyl azetidines and evaluated them for antimicrobial activity. Their findings support the potential use of azetidine derivatives in developing new antimicrobial agents (Doraswamy & Ramana, 2013).
Safety and Hazards
特性
IUPAC Name |
1-[(4-bromo-3-fluorophenyl)methyl]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFN/c11-9-3-2-8(6-10(9)12)7-13-4-1-5-13/h2-3,6H,1,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUJNAHDXVLBDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC(=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Bromo-3-fluorophenyl)methyl]azetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Bromo-N-{4-[(cyclohexylamino)sulfonyl]phenyl}propanamide](/img/structure/B1383812.png)
![Benzo[c]isothiazole-5-carbaldehyde](/img/structure/B1383814.png)

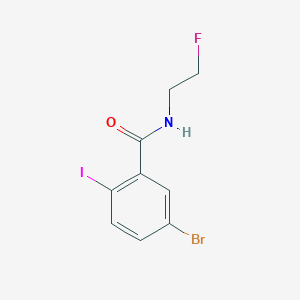
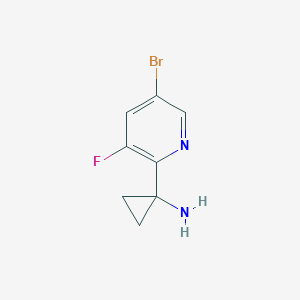
![2-[(4aR,7aS)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-N,N-dimethylacetamide dihydrochloride](/img/structure/B1383821.png)
![(4aR,7aS)-1-(3-methylbut-2-en-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B1383822.png)

